![molecular formula C14H15NO2S B5858303 N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide, also known as FMA, is a compound that has been extensively studied for its potential therapeutic applications. FMA is a thioamide derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it is believed that N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways in cells. For example, N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has also been found to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been found to have a number of biochemical and physiological effects. For example, N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been found to reduce the production of inflammatory mediators in cells, leading to its potential use as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have a broad spectrum of activity against various types of cancer cells, making it a potentially useful therapeutic agent. However, one limitation of using N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide. For example, further studies could be conducted to elucidate the mechanism of action of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide and identify its molecular targets. Additionally, studies could be conducted to investigate the potential use of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide in combination with other therapeutic agents to enhance its anticancer activity. Finally, studies could be conducted to investigate the potential use of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide in animal models of cancer and other diseases to further assess its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 4-methylthiophenol with 2-chloro-N-(2-furylmethyl)acetamide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and anti-inflammatory properties. In particular, N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been found to be effective against various types of cancer cells, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to inhibit the growth of certain fungal species, such as Candida albicans. Additionally, N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-11-4-6-13(7-5-11)18-10-14(16)15-9-12-3-2-8-17-12/h2-8H,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBLFDRRJSJZSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)
![N-butyl-N'-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N-methylimidoformamide](/img/structure/B5858252.png)
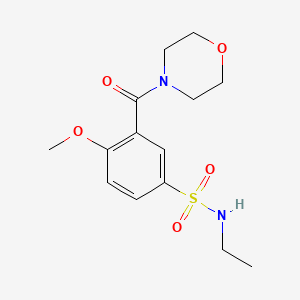
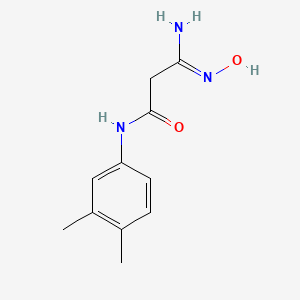
![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)
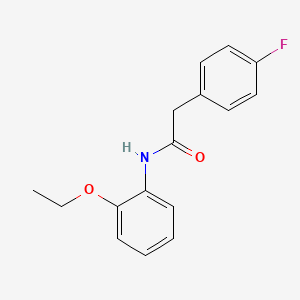
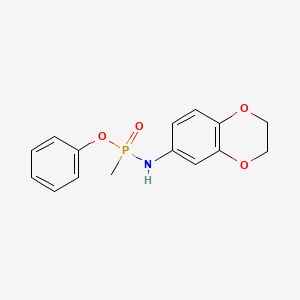
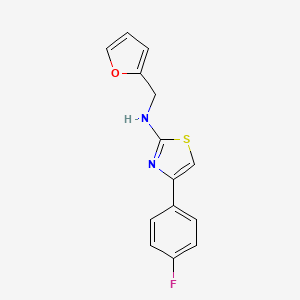
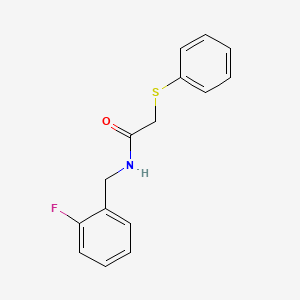
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5858335.png)